The Discovery and Characterization of Human Placental Growth Hormone: A Technical Guide
The Discovery and Characterization of Human Placental Growth Hormone: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
During human pregnancy, the maternal endocrine environment undergoes a profound transformation to support fetal development. A key event in this process is the gradual replacement of pituitary-derived growth hormone (GH-N) with a variant synthesized and secreted by the placenta, known as human Placental Growth Hormone (hPGH) or GH-V. This technical guide provides an in-depth exploration of the discovery, molecular characteristics, physiological functions, and key experimental methodologies associated with hPGH. It summarizes critical quantitative data, details the protocols for its detection and analysis, and illustrates its primary signaling pathway. This document serves as a comprehensive resource for researchers investigating the role of hPGH in both normal and pathological pregnancies and for professionals exploring its therapeutic potential.
Discovery and Molecular Identity
The existence of a distinct growth hormone of placental origin was confirmed through a series of investigations aimed at understanding the maternal GH-IGF-I (Insulin-like Growth Factor-I) axis during pregnancy. Researchers observed that while pituitary GH (hGH-N) levels in maternal circulation declined from mid-gestation, becoming virtually undetectable, maternal IGF-I levels continued to rise.[1][2][3] This paradox pointed towards a non-pituitary source of somatogenic hormone.
Subsequent studies led to the identification of human placental growth hormone (hPGH), the protein product of the GH-V (also known as GH2) gene.[1][4] The GH-V gene is part of the GH gene cluster located on chromosome 17q22-24.[5][6] Unlike the GH-N (GH1) gene which is primarily expressed in the pituitary gland, the GH-V gene is expressed specifically in the syncytiotrophoblast and extravillous trophoblast cells of the placenta.[5][7] Final evidence confirming that the circulating placental GH was the product of the GH-V gene came from sequence analysis of the isolated protein.[4]
Comparative Analysis: hPGH vs. hGH-N
While hPGH and pituitary hGH-N share a high degree of structural similarity (93% amino acid identity), key differences in their structure and secretion patterns account for their distinct physiological roles during pregnancy.[7][8]
| Feature | Human Pituitary Growth Hormone (hGH-N) | Human Placental Growth Hormone (hPGH) | Citation(s) |
| Gene | GH-N (GH1) | GH-V (GH2) | [6][7] |
| Primary Site of Synthesis | Anterior Pituitary Gland | Placental Syncytiotrophoblast | [1][2][7] |
| Amino Acid Differences | Reference | Differs by 13 amino acids | [1][2] |
| Molecular Weight | 22 kDa (major isoform), 20 kDa | 22 kDa (non-glycosylated), 25 kDa (glycosylated) | [4][7] |
| Glycosylation | No | Contains one potential N-linked glycosylation site | [1][4] |
| Secretion Pattern | Pulsatile | Continuous (non-pulsatile) | [1][2][5] |
| Receptor Binding | High affinity to GH Receptor | High affinity to GH Receptor, low affinity to Prolactin Receptor | [5] |
| Primary Biological Activity | High Somatogenic, Low Lactogenic | High Somatogenic, Low Lactogenic | [1][2] |
Physiological Role in Pregnancy
hPGH is a central regulator of maternal metabolic adaptation to pregnancy.[1] It is first detectable in maternal blood as early as 5-7 weeks of gestation.[5] Its concentration steadily increases, and by approximately 15-20 weeks, it becomes the predominant form of circulating GH, completely replacing the pulsatile pituitary hGH-N.[2][7] This continuous secretion of hPGH is crucial for stimulating maternal gluconeogenesis and lipolysis, which in turn increases the availability of glucose and free fatty acids for the fetus.[5] A primary role of hPGH is the regulation of maternal IGF-I levels, which are strongly correlated with hPGH concentrations throughout the latter half of pregnancy.[2][3][5] This hPGH-driven increase in IGF-I is believed to be a key factor in promoting fetal growth, although hPGH itself is generally not detected in the fetal circulation and thus does not appear to have a direct effect on the fetus.[2][9]
Quantitative Data: hPGH in Maternal Circulation
| Gestational Period | Typical Maternal Serum Concentration | Citation(s) |
| < 15 weeks | Detectable, gradually increasing | [7] |
| 20 weeks to term | Steadily increases, reaching 20-40 ng/mL near term | [5] |
| Peak at ~36-37 weeks | Levels can plateau or slightly decrease until term | [5][7] |
| Post-delivery | Becomes undetectable within one hour | [10] |
The hPGH Signaling Pathway
Like its pituitary counterpart, hPGH exerts its cellular effects by binding to the growth hormone receptor (GHR), a member of the cytokine receptor superfamily.[11] This binding initiates a downstream signaling cascade, with the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway being the principal route.
The binding of hPGH to two GHR molecules induces receptor dimerization, which brings their associated JAK2 tyrosine kinases into close proximity, allowing for their trans-autophosphorylation and activation.[11] The activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the GHR.[11] These phosphorylated sites serve as docking stations for various signaling proteins, leading to the activation of multiple downstream pathways that regulate gene expression and cellular metabolism.[11][12]
Key Experimental Methodologies
The high sequence homology between hPGH and hGH-N posed a significant challenge for developing specific assays.[7] The establishment of monoclonal antibodies capable of distinguishing between the two variants was a critical breakthrough.
Immunoassay for hPGH Quantification (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying hPGH in maternal serum. A sandwich ELISA format using monoclonal antibodies specific to hPGH provides high sensitivity and specificity.
Principle: A capture antibody specific for hPGH is immobilized on a microplate well. The sample containing hPGH is added, and the hormone binds to the capture antibody. After washing, a second, detection antibody (also specific for hPGH and conjugated to an enzyme like horseradish peroxidase) is added, which binds to a different epitope on the captured hPGH. A substrate is then added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the concentration of hPGH in the sample.[13][14]
Detailed Protocol (Sandwich ELISA):
-
Plate Coating: Coat a 96-well microplate with a monoclonal capture antibody specific for hPGH (e.g., 5B4) at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[3][7]
-
Blocking: Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate 3 times. Add 100 µL of standards (recombinant hPGH) and appropriately diluted maternal serum samples to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate 3 times. Add 100 µL of a biotinylated or enzyme-conjugated monoclonal detection antibody (e.g., 7C12 or K24, ensuring it recognizes a different epitope) to each well.[7] Incubate for 1-2 hours at room temperature.
-
Enzyme/Substrate Reaction: If a biotinylated detection antibody was used, wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes. Wash the plate 5 times. Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Measurement: Stop the reaction by adding 50 µL of Stop Solution (e.g., 2N H₂SO₄). Measure the optical density at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of hPGH in the samples by interpolating their absorbance values from the standard curve.
Northern Blot Analysis for GH-V mRNA Detection
Northern blotting is used to determine the expression level and size of GH-V mRNA in placental tissue, confirming its tissue-specific expression.[15]
Principle: Total RNA is extracted from placental tissue and separated by size using denaturing agarose (B213101) gel electrophoresis. The separated RNA is then transferred and immobilized onto a solid membrane. The membrane is hybridized with a labeled nucleic acid probe complementary to the GH-V mRNA sequence. The presence and abundance of the target mRNA are detected by visualizing the bound probe.[16][17]
Detailed Protocol:
-
RNA Extraction: Extract total RNA from placental tissue (e.g., syncytiotrophoblast) using a guanidinium (B1211019) thiocyanate-phenol-chloroform extraction method or a commercial kit. Assess RNA integrity and quantity via spectrophotometry and gel electrophoresis.
-
Denaturing Gel Electrophoresis: Separate 10-20 µg of total RNA per lane on a 1.2% agarose gel containing formaldehyde (B43269) to denature the RNA. Run the gel in MOPS buffer. Use RNA markers to determine transcript size.
-
Blotting/Transfer: Transfer the size-separated RNA from the gel to a positively charged nylon membrane via capillary action overnight.
-
Crosslinking and Prehybridization: Immobilize the RNA onto the membrane by UV crosslinking or baking at 80°C. Pre-hybridize the membrane in a hybridization buffer (e.g., containing formamide, SSC, Denhardt's solution, and salmon sperm DNA) for at least 2 hours at 42-50°C to block non-specific probe binding.[18]
-
Probe Hybridization: Prepare a labeled probe (e.g., a ³²P-labeled cDNA fragment or cRNA transcript complementary to GH-V mRNA). Add the denatured probe to the hybridization buffer and incubate with the membrane overnight at the same temperature.
-
Washing: Perform a series of washes with increasing stringency (decreasing salt concentration and increasing temperature) to remove non-specifically bound probe.[16] For example, start with low-stringency washes (2x SSC, 0.1% SDS at room temperature) followed by high-stringency washes (0.1x SSC, 0.1% SDS at 65°C).
-
Detection: Expose the membrane to X-ray film (for radioactive probes) or a phosphorimager screen. The resulting band indicates the presence and size of the GH-V mRNA. The intensity of the band is proportional to the amount of target mRNA.
Conclusion
The discovery of human placental growth hormone has fundamentally altered our understanding of maternal-fetal endocrinology. It represents a remarkable example of evolutionary adaptation, where a placental hormone assumes the primary somatogenic role to ensure the metabolic demands of pregnancy are met. The development of specific immunoassays has been pivotal in elucidating its physiological function and its association with pregnancy outcomes. Further research into the regulation of hPGH secretion and its precise role in pathologies such as intrauterine growth restriction and gestational diabetes holds significant promise for improving maternal and fetal health. This guide provides the foundational knowledge and methodological framework essential for professionals engaged in this vital area of research and development.
References
- 1. Human placental growth hormone--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human placental growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Placental growth hormone as a potential regulator of maternal IGF-I during human pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of placental human growth hormone as the growth hormone-V gene expression product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human placental growth hormone in normal and abnormal fetal growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth hormone - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Both pituitary and placental growth hormone transcripts are expressed in human peripheral blood mononuclear cells (PBMC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Maternal and Fetal Placental Growth Hormone and IGF Axis in Type 1 Diabetic Pregnancy | PLOS One [journals.plos.org]
- 10. The Effect of Gestational Age and Labor on Placental Growth Hormone in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Growth hormone signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mybiosource.com [mybiosource.com]
- 14. Human placental growth factor (PLGF) Elisa Kit – AFG Scientific [afgsci.com]
- 15. The Basics: Northern Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Modified Northern blot protocol for easy detection of mRNAs in total RNA using radiolabeled probes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. academic.oup.com [academic.oup.com]
